REACTION_CXSMILES
|
[CH:1]1[C:6]([S:7](Cl)(=[O:9])=[O:8])=[CH:5][CH:4]=[C:3]([I:11])[CH:2]=1.[NH3:12]>>[I:11][C:3]1[CH:4]=[CH:5][C:6]([S:7](=[O:9])(=[O:8])[NH2:12])=[CH:1][CH:2]=1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1S(=O)(=O)Cl)I
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 1 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate (20 ml)
|
Type
|
WASH
|
Details
|
washed with water and saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on column
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane (1/2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)S(N)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |